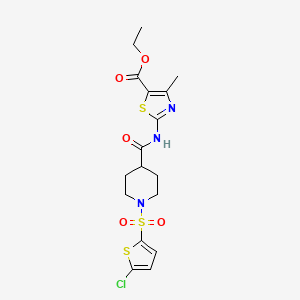
Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H20ClN3O5S3 and its molecular weight is 477.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Ethyl 2-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamido)-4-methylthiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity based on existing research findings, including case studies and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C21H22ClN3O5S with a molar mass of approximately 497.0 g/mol. Its structural complexity includes a thiazole ring, which is significant for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O5S |
| Molar Mass | 497.0 g/mol |
| CAS Number | 922699-71-6 |
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The sulfonamide group in this compound may enhance its ability to interact with various biological systems, potentially inhibiting specific enzymes or modulating receptor activity.
Anticancer Activity
Several studies have explored the anticancer potential of compounds similar to this compound. For instance, a study on thiazole derivatives demonstrated their efficacy against various cancer cell lines, suggesting that modifications to the thiazole structure can enhance cytotoxicity .
Case Study:
In vitro assays showed that thiazole derivatives exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . This indicates that this compound may possess similar anticancer properties.
Neuropharmacological Effects
The compound's potential neuropharmacological effects are also noteworthy. Compounds with piperidine structures have been implicated in modulating neurotransmitter systems, particularly through inhibition of GABA aminotransferase (GABA-AT), which raises GABA levels in the brain . This mechanism could have implications for treating neurological disorders such as epilepsy.
Eigenschaften
IUPAC Name |
ethyl 2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O5S3/c1-3-26-16(23)14-10(2)19-17(28-14)20-15(22)11-6-8-21(9-7-11)29(24,25)13-5-4-12(18)27-13/h4-5,11H,3,6-9H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDSZVLUMOXSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














